BenchChemオンラインストアへようこそ!

Cyclosarin

Physicochemical properties Environmental persistence Volatility

Cyclosarin (O-Cyclohexyl methylphosphonofluoridate, CAS 329-99-7), also designated GF, is a G-series organophosphorus (OP) nerve agent sharing a methylphosphonofluoridate core with sarin (GB) and soman (GD). Its distinguishing feature is a cyclohexyl ester substituent in place of the isopropyl (GB) or pinacolyl (GD) groups, resulting in a molecular weight of 180.2 g/mol and profoundly altered physicochemical behavior relative to its closest analogs.

Molecular Formula C7H14FO2P
Molecular Weight 180.16 g/mol
CAS No. 329-99-7
Cat. No. B1206272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosarin
CAS329-99-7
SynonymsCF Me ester
CMPF ester
cyclohexyl methylphosphonofluoridate
cyclohexyl methylphosphonofluoridate, (+)-isomer
cyclohexyl methylphosphonofluoridate, (-)-isomer
cyclohexylmethylphosphonofluoridate
cyclosarin
cyclosin
GF cpd
Molecular FormulaC7H14FO2P
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCP(=O)(OC1CCCCC1)F
InChIInChI=1S/C7H14FO2P/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3
InChIKeySNTRKUOVAPUGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 3,700 mg/L at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Cyclosarin (CAS 329-99-7): Procurement-Grade Profile and Baseline Characterization of GF Nerve Agent


Cyclosarin (O-Cyclohexyl methylphosphonofluoridate, CAS 329-99-7), also designated GF, is a G-series organophosphorus (OP) nerve agent sharing a methylphosphonofluoridate core with sarin (GB) and soman (GD) [1]. Its distinguishing feature is a cyclohexyl ester substituent in place of the isopropyl (GB) or pinacolyl (GD) groups, resulting in a molecular weight of 180.2 g/mol and profoundly altered physicochemical behavior relative to its closest analogs [1]. Cyclosarin exists as a colorless liquid at standard temperature with a melting point of −30°C and a boiling point of 239°C [1][2]. Critically, it is approximately 20-fold less volatile than sarin (vapor pressure 0.044 mmHg at 25°C versus 2.10 mmHg at 20°C for GB) and exhibits near-complete water insolubility (0.37% at 20°C), in stark contrast to GB‘s water miscibility [1]. These divergent properties dictate distinct environmental persistence profiles, detection methodology requirements, and operational safety considerations that render generic substitution among G-series agents scientifically invalid [2].

Cyclosarin (CAS 329-99-7) Procurement Risks: Why Sarin (GB) or Soman (GD) Cannot Substitute for GF


Procurement decisions treating G-series nerve agents as functionally interchangeable ignore critical quantitative divergences in cyclosarin‘s exposure toxicology, enantioselective biochemistry, and aging kinetics that preclude direct substitution [1]. Cyclosarin is approximately four times more toxic than sarin (GB) by the dermal exposure route due to its reduced volatility and enhanced lipid solubility [1]. Furthermore, cyclosarin-inhibited human acetylcholinesterase (AChE) demonstrates profound resistance to standard oxime reactivators—obidoxime and pralidoxime are ineffective antidotes for GF exposure [2]. The (P−) enantiomer of cyclosarin is twice as toxic as the racemic mixture, introducing stereochemical complexity not equivalently managed across the G-series [3]. Finally, cyclosarin is classified as a Schedule 1 chemical under the Chemical Weapons Convention (CWC), triggering unique regulatory and export control requirements distinct from even closely related Schedule 2 or 3 compounds [4][5]. Each of these dimensions contains quantifiable, comparator-based evidence detailed below, establishing cyclosarin as a chemically distinct procurement entity rather than a generic G-series analog.

Cyclosarin (CAS 329-99-7) Quantitative Differentiation: Head-to-Head Comparative Data Against Sarin, Soman, and Other G-Series Agents


Cyclosarin vs. Sarin (GB): Quantitative Physicochemical Divergence Governing Environmental Persistence

Cyclosarin exhibits vapor pressure and water solubility properties that are fundamentally divergent from sarin, directly impacting environmental fate and detection strategy selection. Cyclosarin's vapor pressure is 0.044 mmHg at 25°C, compared to 2.10 mmHg at 20°C for sarin—an approximately 48-fold lower volatility [1]. In addition, cyclosarin is nearly insoluble in water (0.37% at 20°C), whereas sarin is miscible with water [1]. These differences translate to a markedly slower evaporation rate for cyclosarin; Department of Defense assessments estimate GF evaporates approximately 20 times slower than GB or water under comparable conditions [2].

Physicochemical properties Environmental persistence Volatility Partitioning

Cyclosarin vs. Sarin (GB) vs. Soman (GD): Route-Specific Toxicological Potency Comparisons

Cyclosarin‘s relative toxicity compared to sarin and soman is highly route-dependent, precluding any single conversion factor for potency estimation. In rhesus monkeys, cyclosarin‘s intramuscular LD50 is 46.6 µg/kg, while sarin‘s intramuscular LD50 is 22 µg/kg, indicating GF is approximately half as potent as GB by this parenteral route [1]. In mice, the subcutaneous LD50 for cyclosarin is 243 µg/kg versus 170 µg/kg for sarin, again showing lower potency by this route [2]. However, by the dermal exposure route, the relationship inverts: GF is approximately four times more toxic than GB, attributed to its reduced volatility and greater lipid solubility [2]. By inhalation, cyclosarin is reportedly less toxic than GB in rats and mice, similarly toxic in rabbits, and 6 to 12 times less toxic than soman in non-human primates [2].

Toxicology LD50 Exposure route Dermal toxicity Intramuscular toxicity

Cyclosarin vs. Sarin vs. Soman: Enantioselective Binding to Human Carboxylesterase 1 (hCE1) and Therapeutic Implications

Human carboxylesterase 1 (hCE1) exhibits profound enantioselective binding preferences that differ markedly across G-series nerve agents, with implications for protein-based therapeutic development. Using stereoselective nerve agent analogs, hCE1 displays a 2900-fold preference for the P(R) enantiomer of a cyclosarin analog, compared to a 1700-fold preference for the P(R) enantiomer of a soman analog and only a 5-fold preference for the P(S) isomer of a sarin analog [1]. Furthermore, while hCE1 inhibited by racemic sarin undergoes spontaneous reactivation, enzyme inhibited by racemic cyclosarin or soman does not spontaneously reactivate [1]. The addition of the neutral oxime 2,3-butanedione monoxime (DAM) increases hCE1 reactivation rate from sarin inhibition by more than 60-fold but has no effect on cyclosarin- or soman-inhibited enzyme [1].

Stereoselectivity Human carboxylesterase 1 Enantiomers Protein therapeutics Detoxification

Cyclosarin vs. Sarin vs. Soman: Resistance to Standard Oxime Reactivators and Distinct Aging Kinetics of Human Cholinesterases

Cyclosarin-inhibited human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) exhibit aging kinetics and reactivation profiles that distinguish GF from sarin and soman, directly impacting antidote selection and medical countermeasure development. The bimolecular rate constants (k₂) for cyclosarin inhibition of human AChE and BChE are 7.4 × 10⁸ M⁻¹ min⁻¹ and 3.8 × 10⁸ M⁻¹ min⁻¹, respectively (pH 7.4, 37°C) [1]. Critically, at oxime concentrations anticipated to be relevant in humans, obidoxime and pralidoxime—standard reactivators for sarin poisoning—are extremely weak reactivators of cyclosarin-inhibited AChE, confirming in vivo findings that these oximes are insufficient antidotes for GF exposure [1]. By contrast, the experimental oxime HLo 7 demonstrates superior reactivation of both AChE and BChE inhibited by cyclosarin [1]. Additionally, aging velocity (kₐ) of BChE inhibited by cyclosarin is almost fourfold higher (0.32 h⁻¹) than that of AChE (0.08 h⁻¹) [1].

Acetylcholinesterase Butyrylcholinesterase Oxime reactivation Aging kinetics Antidote efficacy

Cyclosarin vs. Sarin and Soman: Differential Analytical Detection Limits Using Advanced LC-MS/MS Derivatization Methodology

A highly sensitive LC-MS/MS method incorporating aqueous extraction and derivatization with 2-[(dimethylamino)methyl]phenol (2-DMAMP) has been validated for the simultaneous detection of sarin (GB), soman (GD), and cyclosarin (GF) in complex environmental matrices [1]. The method achieves detection limits (LODs) of 0.8–20 pg/cm² for GF on surfaces including asphalt, linoleum, cloth, formica, and concrete, and 4 pg/g in soil [1]. This protocol demonstrated significantly superior sensitivity compared to conventional GC-MS and LC-MS based methods for G-nerve agent identification and enabled determination of both parent agents and their hydrolysis products in a single LC-MS/MS run [1]. While the method is optimized for all three G-series agents, the unique cyclohexylmethylphosphonic acid hydrolysis product of cyclosarin requires distinct retention time and mass transition validation compared to the isopropyl (sarin) or pinacolyl (soman) degradation products [1][2].

Analytical detection LC-MS/MS Derivatization Forensic analysis Environmental monitoring

Cyclosarin vs. Sarin: Potency Comparison in Human Cathepsin A Inhibition

Cyclosarin demonstrates the highest inhibitory potency among G-series agents tested against human cathepsin A, a serine protease implicated in peptide hormone processing and potentially contributing to off-target organophosphate toxicity. In kinetic analyses, cyclosarin exhibited a dissociation constant (K_I) of 2 µM, compared to 2.8 µM for the nerve agent VR (Russian VX) [1]. The bimolecular rate constant (k_i) for inhibition of human cathepsin A by cyclosarin was determined to be 1.3 × 10³ M⁻¹ sec⁻¹ [1]. While direct comparative K_I values for sarin or soman against human cathepsin A are not available from this study, cyclosarin‘s reactivity was noted to be slower than that observed with human AChE, indicating that relative potency ranking across different serine hydrolase targets is not uniform among OP agents [1].

Cathepsin A Enzyme inhibition Off-target effects Organophosphate toxicity

Cyclosarin (CAS 329-99-7): Evidence-Based Research and Industrial Application Scenarios Requiring Agent-Specific Procurement


Medical Countermeasure Development: Oxime Efficacy and Reactivation Screening Against Cyclosarin-Inhibited Cholinesterases

Procurement of cyclosarin is essential for laboratories developing next-generation oxime reactivators or bioscavenger enzymes intended for broad-spectrum nerve agent protection. As established in Section 3, standard oximes obidoxime and pralidoxime are extremely weak reactivators of cyclosarin-inhibited human AChE, while the experimental oxime HLo 7 demonstrates superior efficacy [1]. Therapeutic candidates validated solely against sarin or VX will fail to predict performance against cyclosarin exposure scenarios. Agent-specific procurement of cyclosarin reference material enables direct measurement of reactivation rate constants (k_r) and determination of second-order reactivation constants for novel antidote candidates.

Environmental Persistence and Decontamination Studies: Modeling Surface Retention and Evaporation Kinetics of Low-Volatility Nerve Agents

Research programs investigating the environmental fate and decontamination of chemical warfare agents on porous and non-porous surfaces require cyclosarin to validate models of agent persistence. Cyclosarin‘s vapor pressure is approximately 48-fold lower than sarin (0.044 mmHg versus 2.10 mmHg) and its evaporation rate is roughly 20 times slower [2][3]. These physicochemical properties render cyclosarin a more persistent surface contaminant than sarin, particularly on materials where aqueous wash-down is ineffective due to near-complete water insolubility (0.37% at 20°C) [3]. Procurement of GF enables realistic testing of decontamination formulations, reactive sorbents, and catalytic destruction systems against a G-agent with low volatility and poor aqueous solubility.

Analytical Reference Standard Acquisition: Forensic Verification and OPCW Proficiency Testing Sample Preparation

Facilities supporting Organisation for the Prohibition of Chemical Weapons (OPCW) proficiency testing or forensic verification of alleged chemical weapons use must procure cyclosarin reference standards to validate detection methods for GF-specific markers. The unique hydrolysis product of cyclosarin—cyclohexylmethylphosphonic acid (CHMPA)—requires distinct GC-MS or LC-MS/MS method validation compared to isopropyl methylphosphonic acid (IMPA, from sarin) or pinacolyl methylphosphonic acid (PMPA, from soman) [4][5]. Ultra-trace detection methods achieving LODs as low as 4 pg/g in soil have been validated for GF using advanced derivatization LC-MS/MS [6]. Authentic cyclosarin reference material is mandatory for establishing retention times, optimizing derivatization yields, and confirming mass transitions specific to the cyclohexyl-containing adducts that distinguish GF from other G-series agents in complex environmental extracts.

Regulatory Compliance and Export Licensing: Managing Schedule 1 Controlled Substance Procurement under CWC Obligations

Procurement of cyclosarin for any legitimate research or industrial purpose triggers mandatory compliance with the Chemical Weapons Convention (CWC) Schedule 1 regulatory framework, which is substantially more restrictive than requirements for Schedule 2 or 3 compounds [7]. Facilities must obtain CWC licences before conducting any regulated activity involving cyclosarin, and annual declarations of production quantities and end-use are required under 15 CFR Part 712 [7][8]. Transfer of Schedule 1 chemicals is prohibited to non-CWC State Parties, and re-export restrictions apply globally [9]. Given that cyclosarin‘s regulatory classification differs categorically from non-Schedule 1 G-series precursors or less-restricted OP analogs, procurement planning must incorporate lead times of at least 45 days for import/export notifications in jurisdictions such as Hong Kong and Singapore [7][10]. Institutional procurement officers must verify that cyclosarin is the specific agent required under their CWC license authorization; substitution with a different Schedule 1 or non-scheduled compound without explicit license amendment constitutes a treaty compliance violation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclosarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.